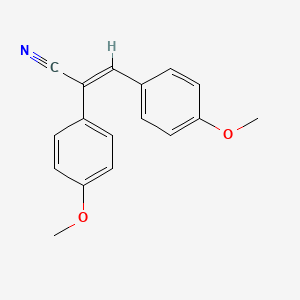

2,3-Bis(4-methoxyphenyl)prop-2-enenitrile

Description

Structure

3D Structure

Properties

CAS No. |

52565-72-7 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

(E)-2,3-bis(4-methoxyphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C17H15NO2/c1-19-16-7-3-13(4-8-16)11-15(12-18)14-5-9-17(20-2)10-6-14/h3-11H,1-2H3/b15-11- |

InChI Key |

GGSJIARERFIGST-PTNGSMBKSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Bis 4 Methoxyphenyl Prop 2 Enenitrile

Established Synthetic Routes to Prop-2-enenitrile Derivatives

Traditional methods for the synthesis of the prop-2-enenitrile scaffold, a core structure in many chemically significant molecules, have long relied on robust and well-understood reactions such as condensation and nucleophilic substitution.

Condensation Reactions Utilizing Active Methylene (B1212753) and Carbonyl Compounds

The Knoevenagel condensation is a cornerstone in the formation of carbon-carbon double bonds and is particularly well-suited for synthesizing 2,3-disubstituted prop-2-enenitrile derivatives. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

For the specific synthesis of 2,3-Bis(4-methoxyphenyl)prop-2-enenitrile, the reaction would involve the condensation of 4-methoxybenzaldehyde (B44291) with 4-methoxyphenylacetonitrile (B141487). In this pairing, the 4-methoxyphenylacetonitrile provides the active methylene group, where the phenyl and nitrile groups sufficiently acidify the α-protons, allowing a weak base to catalyze the reaction.

The general mechanism, often catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270), begins with the deprotonation of the active methylene compound to form a stabilized carbanion. sciforum.net This carbanion then attacks the carbonyl carbon of the aldehyde, forming an aldol-type intermediate which subsequently undergoes elimination of a water molecule to generate the final substituted alkene. wikipedia.org The Doebner modification of this reaction utilizes pyridine as a solvent, which can also promote decarboxylation if one of the activating groups is a carboxylic acid. organic-chemistry.org

Analogous syntheses reported in the literature illustrate the viability of this method for creating diaryl-prop-enenitrile structures. For example, the condensation of aromatic aldehydes with substituted benzyl (B1604629) cyanides proceeds under basic conditions to yield the corresponding trans-diaryl-prop-2-enenitriles.

Table 1: Examples of Knoevenagel Condensation for Diaryl-prop-enenitrile Synthesis

| Aldehyde Reactant | Active Methylene Reactant | Catalyst/Solvent | Product | Yield |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Malononitrile (B47326) | Boric Acid / Ethanol | 2-(4-Chlorobenzylidene)malononitrile | Good to Excellent mdpi.com |

| Pyridinecarbaldehydes | Malononitrile | H₂O:EtOH (Catalyst-Free) | 2-(Pyridinylmethylene)malononitrile | High bas.bg |

This table presents data for analogous Knoevenagel reactions to illustrate the general conditions and effectiveness of the method.

Nucleophilic Substitution Strategies

Nucleophilic substitution provides an alternative pathway to prop-2-enenitrile derivatives, typically through an addition-elimination mechanism on a suitably substituted alkene. This strategy involves the reaction of a vinyl substrate bearing a good leaving group with a nucleophile.

For instance, (E)-3-phenylsulfonylprop-2-enenitrile reacts with various nucleophiles, which add to the β-carbon, followed by the elimination of benzenesulfinic acid to yield a β-substituted α,β-unsaturated nitrile. This demonstrates a regiospecific addition-elimination sequence. While not a direct synthesis of the title compound, this illustrates the principle of forming substituted acrylonitriles via nucleophilic substitution on an activated alkene precursor.

Another approach involves the SN2′ reaction, a type of nucleophilic substitution on an allylic system. For example, the reaction of Baylis-Hillman adduct acetates with sodium azide (B81097) results in 2-(azidomethyl)-3-aryl-prop-2-enenitriles. This showcases how a nucleophile can be introduced into the prop-2-enenitrile framework via a substitution pathway.

Advanced and Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry offers more sophisticated methods that often provide higher yields, greater selectivity, and milder reaction conditions through the use of catalysts or novel reaction media.

Transition Metal-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. An efficient synthesis of aryl acrylonitrile (B1666552) derivatives has been developed using a Palladium/NIXANTPHOS-based catalyst system. This method facilitates the α-alkenylation of arylacetonitriles with vinyl halides or triflates, furnishing a variety of substituted and functionalized aryl acrylonitriles in high yields.

To synthesize this compound using this methodology, one could envision the coupling of 4-methoxyphenylacetonitrile with a vinyl halide such as 1-bromo-1-(4-methoxyphenyl)ethene. This reaction would directly form the desired C-C bond at the α-position of the nitrile. The versatility of this approach allows for the synthesis of a wide array of diaryl acrylonitriles.

Catalyst-Free Synthetic Protocols

Reflecting the principles of green chemistry, several catalyst-free methods for Knoevenagel condensation have been developed. These protocols often utilize environmentally benign solvents like water or are performed under solvent-free conditions. rsc.org For example, the Knoevenagel condensation of various aldehydes with active methylene compounds can proceed efficiently in a water-ethanol mixture at room temperature without any catalyst, yielding electron-deficient alkenes with high E-selectivity. bas.bg

Another innovative approach involves using visible light irradiation as a green promoter for the Knoevenagel condensation under solvent- and catalyst-free conditions at room temperature. researchgate.net These methods are simple, energy-efficient, and often involve a straightforward work-up, making them attractive for sustainable chemical production. researchgate.net Biogenic carbonates, derived from organisms, have also been employed as basic heterogeneous catalysts for solvent-free Knoevenagel reactions, offering good yields and high (E)-selectivity. mdpi.com

Application of Ionic Liquids in Synthesis

Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents and can also function as catalysts. aston.ac.uk For the Knoevenagel condensation, imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) have been used as recyclable reaction media, often in conjunction with a catalyst like ethylenediammonium diacetate (EDDA). organic-chemistry.org These systems can accelerate reaction rates and lead to high yields of electrophilic olefins. organic-chemistry.org

In some cases, the ionic liquid itself can promote the reaction without any additional catalyst. aston.ac.uk For example, 1-methoxyethyl-3-methylimidazolium trifluoroacetate (B77799) has been shown to effectively promote the Knoevenagel condensation between a range of aldehydes and active methylene compounds. aston.ac.uk The use of ILs offers several advantages, including operational simplicity, mild reaction conditions, and the potential for catalyst and solvent recycling, which aligns with the goals of sustainable chemistry. aston.ac.ukajgreenchem.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methoxybenzaldehyde |

| 4-Methoxyphenylacetonitrile |

| Piperidine |

| Pyridine |

| 2-(4-Chlorobenzylidene)malononitrile |

| Malononitrile |

| Boric Acid |

| Ethanol |

| 2-(Pyridinylmethylene)malononitrile |

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) |

| Ethylenediammonium diacetate (EDDA) |

| (E)-3-Phenylsulfonylprop-2-enenitrile |

| Sodium azide |

| 2-(Azidomethyl)-3-aryl-prop-2-enenitrile |

| NIXANTPHOS |

| 1-Bromo-1-(4-methoxyphenyl)ethene |

Microwave-Assisted Reaction Optimization

The application of microwave irradiation in organic synthesis has emerged as a powerful technique for optimizing reaction conditions, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govliberty.edu In the synthesis of complex molecules like diarylated propenenitriles and their precursors, microwave assistance can be particularly advantageous. liberty.edu

Microwave-assisted synthesis utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. liberty.edu This efficient energy transfer can accelerate reaction rates and often allows for the use of less solvent or even solvent-free conditions, contributing to a more environmentally friendly process. nih.govmun.ca

Research on related heterocyclic and chalcone (B49325) compounds demonstrates the significant benefits of this technology. For instance, the synthesis of certain quinolin-4-ylmethoxychromen-4-ones was achieved in excellent yields (80–95%) within 4 minutes under microwave irradiation at 100 °C. nih.gov In contrast, the same reaction performed under conventional oil bath heating required a much longer reaction time of 60 minutes and resulted in lower product yields. nih.gov Similarly, a separate study on the synthesis of pyrazolo[1,5-a]pyrimidines found that microwave conditions at 180°C for just 2 minutes afforded yields of 85-97%. nih.gov Another comparative study noted that a reaction requiring 4 hours with conventional heating could be completed in 2 minutes under microwave irradiation, with the yield increasing from 75% to 91%. nih.gov

These findings suggest that a microwave-assisted approach to the synthesis of this compound could offer substantial improvements in efficiency. The optimization process would typically involve systematically varying parameters such as temperature, reaction time, and catalyst concentration to achieve the highest possible yield and purity in the shortest amount of time.

| Compound Type | Method | Reaction Time | Yield | Source |

|---|---|---|---|---|

| Quinoline Derivative | Conventional Heating | 4 h | 75% | nih.gov |

| Quinoline Derivative | Microwave Irradiation | 2 min | 91% | nih.gov |

| Quinolin-4-ylmethoxychromen-4-ones | Conventional Heating | 60 min | Lower Yield | nih.gov |

| Quinolin-4-ylmethoxychromen-4-ones | Microwave Irradiation | 4 min | 80-95% | nih.gov |

Stereochemical Control in 2,3-Diarylated Prop-2-enenitrile Synthesis: Achieving E/Z Selectivity

The double bond in 2,3-diarylated prop-2-enenitriles allows for the existence of E (entgegen) and Z (zusammen) stereoisomers. The control of this stereochemistry is a critical aspect of synthesis, as the different isomers can possess distinct physical, chemical, and biological properties. In many synthetic procedures involving related structures like chalcones and stilbene (B7821643) derivatives, the trans (E) isomer is often the thermodynamically more stable and, therefore, the predominant product. nih.govresearchgate.net For example, X-ray crystallography has confirmed the E-configuration for related chalcone derivatives and a trans arrangement for compounds such as trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile. nih.govresearchgate.net

However, achieving selective synthesis of the less stable Z isomer, or being able to tune the reaction to produce either isomer, represents a significant synthetic challenge and an area of active research. The outcome of the reaction can be highly dependent on the specific conditions employed, including the choice of solvent, temperature, and, most notably, the base used in the condensation reaction. nih.gov

Studies on the synthesis of analogous vinyl compounds have demonstrated that stereoselectivity can be effectively controlled. For example, in the Julia-Kocienski olefination to produce fluorovinyl-1,2,3-triazoles, the choice of base was paramount in determining the isomeric ratio. nih.gov

E-Selectivity : The use of a mild base like 1,8-Diazabicycloundec-7-ene (DBU) in tetrahydrofuran (B95107) (THF) at reflux temperatures consistently resulted in the E-alkene as the major product. nih.gov

Z-Selectivity : Conversely, employing a strong, sterically hindered base such as Lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures (e.g., -78 °C) favored the formation of the Z-alkene. nih.gov

This ability to tune the stereochemical outcome by modifying reaction conditions is a powerful tool for synthetic chemists. For the synthesis of this compound, similar strategies could be employed to selectively access either the E or Z isomer, which would then be characterized and confirmed using spectroscopic methods like NMR and X-ray crystallography. nih.govnih.gov

Green Chemistry Principles in the Synthesis of Aryl Nitrile Compounds

The synthesis of aryl nitriles, including this compound, is increasingly being guided by the principles of green chemistry. rroij.com These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mun.caacs.org

Key green chemistry principles relevant to aryl nitrile synthesis include:

Atom Economy : This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all reactant materials into the final product. acs.org Traditional syntheses that use stoichiometric reagents can generate significant waste. Modern, more atom-economical methods, such as tandem reactions where multiple bonds are formed in a single operation, are preferred. dntb.gov.ua

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. rroij.com The development of efficient catalysts for cyanation reactions is a major focus. For instance, a cost-effective approach for the cyanation of aryl halides uses a simple Cu(II) salt as a catalyst, eliminating the need for more complex ligands or additives. rsc.org

Designing Safer Chemicals and Processes : This involves avoiding toxic reagents whenever possible. acs.org Traditional methods for introducing a nitrile group, such as the Sandmeyer and Rosenmund-von Braun reactions, often involve highly toxic cyanide salts. dntb.gov.ua Modern research focuses on developing cyanide-free synthetic routes. dntb.gov.ua One such protocol utilizes the dual role of Ceric Ammonium Nitrate (CAN) as both an oxidant and a source of nitrogen in a copper-catalyzed reaction, thereby avoiding the direct use of toxic cyanide reagents. rsc.org

Safer Solvents and Reaction Conditions : Green chemistry encourages the use of safer, environmentally benign solvents, or the elimination of solvents altogether. rroij.com As noted in the section on microwave-assisted synthesis, such techniques can reduce the need for large volumes of solvents and decrease energy consumption. nih.govmun.ca

By applying these principles, chemists can develop synthetic pathways to aryl nitriles that are not only efficient but also safer and more sustainable. mun.carroij.com

Spectroscopic Characterization and Structural Elucidation of 2,3 Bis 4 Methoxyphenyl Prop 2 Enenitrile and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing granular information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,3-Bis(4-methoxyphenyl)prop-2-enenitrile, a comprehensive NMR analysis involves one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) experiments, complemented by advanced two-dimensional (2D) techniques.

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the two para-substituted methoxyphenyl rings and the vinylic proton. The protons of the two methoxy (B1213986) groups (-OCH₃) would appear as sharp singlets, typically in the upfield region of the aromatic spectrum, around δ 3.8-3.9 ppm.

The aromatic protons on the two phenyl rings would present as a set of doublets due to ortho-coupling. Specifically, the protons on the 4-methoxyphenyl (B3050149) group attached to the carbon bearing the nitrile group and the protons on the other 4-methoxyphenyl group are expected to show characteristic AA'BB' systems. For a similar compound, (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, the aromatic protons appear in the range of δ 6.9-8.1 ppm. nih.govarxiv.org The vinylic proton, being part of a conjugated system, is expected to resonate downfield, likely in the range of δ 7.0-8.0 ppm. The exact chemical shift would be influenced by the electronic effects of the nitrile and methoxy groups.

Table 1: Predicted ¹H NMR Data for this compound based on Analogues

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy Protons (-OCH₃) | 3.8 - 3.9 | Singlet |

| Aromatic Protons (H-2', H-6') | 6.8 - 7.2 | Doublet |

| Aromatic Protons (H-3', H-5') | 7.2 - 7.6 | Doublet |

| Aromatic Protons (H-2'', H-6'') | 6.8 - 7.2 | Doublet |

| Aromatic Protons (H-3'', H-5'') | 7.2 - 7.6 | Doublet |

| Vinylic Proton (=CH-) | 7.0 - 8.0 | Singlet |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides a count of the unique carbon environments in a molecule. For this compound, the spectrum would be characterized by signals for the aromatic carbons, the vinylic carbons, the nitrile carbon, and the methoxy carbons.

Based on data for analogous compounds like (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, the quaternary carbons of the phenyl rings attached to the methoxy groups are expected to appear significantly downfield, around δ 160-165 ppm. The other aromatic carbons would resonate in the typical region of δ 114-135 ppm. The vinylic carbons are also expected in this region, with their precise shifts dependent on the substitution pattern. The carbon of the nitrile group (-C≡N) typically appears in the range of δ 115-125 ppm. The methoxy carbons would give a signal around δ 55 ppm.

Table 2: Predicted ¹³C NMR Data for this compound based on Analogues

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methoxy Carbon (-OCH₃) | ~ 55 |

| Nitrile Carbon (-C≡N) | 115 - 125 |

| Aromatic CH | 114 - 135 |

| Aromatic Quaternary (C-ipso) | 125 - 135 |

| Aromatic Quaternary (C-O) | 160 - 165 |

| Vinylic Carbons (=C<) | 110 - 145 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would be instrumental in confirming the coupling between the ortho-protons on each of the aromatic rings. The absence of a cross-peak between the vinylic proton and any other proton would confirm its isolated nature as a singlet.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear correlation experiments map direct one-bond proton-carbon (¹H-¹³C) correlations. youtube.comsdsu.edu An HSQC spectrum would definitively link each aromatic and vinylic proton signal to its directly attached carbon atom. The methoxy proton signal would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) proton-carbon correlations. youtube.comsdsu.edu HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations would be expected from the methoxy protons to the quaternary aromatic carbon to which the methoxy group is attached. The vinylic proton would show correlations to the carbons of both phenyl rings and to the nitrile carbon, providing definitive evidence for the connectivity around the double bond.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are complementary and offer valuable information about the functional groups present.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. A prominent and sharp absorption band is expected in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The C=C stretching vibration of the alkene moiety is anticipated to appear around 1600-1650 cm⁻¹. The spectrum would also feature multiple bands in the 1450-1600 cm⁻¹ region corresponding to the C=C stretching vibrations within the aromatic rings. The C-O stretching of the aryl-alkyl ether (methoxy group) would likely produce a strong band in the 1200-1275 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups would appear just below 3000 cm⁻¹. The out-of-plane C-H bending vibrations of the para-substituted rings would give rise to strong bands in the 800-850 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 3000 | Medium |

| Nitrile C≡N Stretch | 2220 - 2240 | Sharp, Medium |

| Alkene C=C Stretch | 1600 - 1650 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple, Medium-Strong |

| Aryl C-O Stretch | 1200 - 1275 | Strong |

| Aromatic C-H Out-of-Plane Bend | 800 - 850 | Strong |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch in nitriles generally gives a strong and sharp Raman signal. The symmetric stretching of the aromatic rings is also typically strong in the Raman spectrum. The C=C double bond stretch would also be observable.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. For a compound like this compound, SERS could be employed to obtain high-quality spectra even from very small sample quantities. The enhancement effect is often greatest for vibrations that are perpendicular to the metal surface, which can provide insights into the orientation of the molecule on the SERS substrate.

Electronic Absorption and Emission Spectroscopy

The electronic properties of π-conjugated systems like This compound are primarily investigated through UV-Vis absorption and photoluminescence spectroscopy. These techniques provide insights into the electronic transitions and de-excitation pathways of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light that excite its electrons to higher energy levels. For compounds with extensive conjugation, these absorptions typically occur in the ultraviolet and visible regions of the electromagnetic spectrum.

Photoluminescence and Fluorescence Behavior in Solution and Solid State

Photoluminescence, particularly fluorescence, provides information about the radiative de-excitation pathways of a molecule from its excited state. The intensity and wavelength of the emitted light are sensitive to the molecular structure and its environment.

Specific photoluminescence data for This compound is not detailed in the available literature. However, studies on analogous compounds offer valuable insights. For example, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, a structurally related nitrile derivative, is reported to exhibit strong blue fluorescence in the solid state, with a maximum emission wavelength of 437 nm upon excitation at 332 nm. researchgate.net

Furthermore, research on trans-4-cyano-4′-dimethylaminostilbene, which also possesses a cyanostilbene core, shows that the primary deactivation pathway competing with fluorescence is trans→cis photoisomerization around the central double bond. researchgate.net This suggests that the photophysical behavior of This compound is likely influenced by similar isomerization processes.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a compound. The calculated monoisotopic mass for This compound (C₁₇H₁₅NO₂) is 265.110278721 Da. nih.gov

While experimental HRMS data for this specific compound is not available, predicted collision cross-section (CCS) values for various adducts of the related compound 2,3-bis(4-methoxyphenyl)propanenitrile have been calculated, as shown in the table below. These values are crucial for ion mobility-mass spectrometry studies. researchgate.net

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 268.13320 | 164.4 |

| [M+Na]⁺ | 290.11514 | 173.8 |

| [M-H]⁻ | 266.11864 | 169.7 |

| [M+NH₄]⁺ | 285.15974 | 179.0 |

| [M+K]⁺ | 306.08908 | 168.7 |

| [M+H-H₂O]⁺ | 250.12318 | 150.3 |

| [M+HCOO]⁻ | 312.12412 | 183.6 |

| [M+CH₃COO]⁻ | 326.13977 | 209.7 |

This data is for the related compound 2,3-bis(4-methoxyphenyl)propanenitrile.

A study on a chalcone-salicylate hybrid reported a molecular ion peak [M+Na⁺] at m/z 469.1616 in its HRMS spectrum, which was in close agreement with the calculated mass of 469.1627. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a powerful technique for identifying and quantifying compounds in a mixture.

GC-MS data for the Z-isomer, 2,3-Bis(p-methoxyphenyl)acrylonitrile , is available from the NIST Mass Spectrometry Data Center. The mass spectrum shows a molecular ion peak (the peak with the highest mass-to-charge ratio) at m/z 265, which corresponds to the molecular weight of the compound. nih.gov The second and third highest peaks are observed at m/z 190 and 178, respectively, representing key fragments of the molecule. nih.gov This fragmentation pattern is characteristic of the compound and can be used for its identification.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This includes bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of This compound has not been reported, the structures of several closely related analogues have been determined, offering valuable insights into its likely solid-state conformation.

One such analogue is (E)-2,3-Bis(4-methoxyphenyl)acrylic acid . researchgate.net This compound crystallizes in the triclinic space group P-1. researchgate.net In the crystal structure, molecules are linked into dimers through intermolecular O—H···O hydrogen bonds. researchgate.net The angle between the two aromatic ring planes is 69.1(6)°. researchgate.net

Another relevant analogue is 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile , which crystallizes in the monoclinic space group P2₁/c. researchgate.net The structure reveals both inter- and intramolecular C—H···O and C—H···N hydrogen bonds. researchgate.net

The crystallographic data for these analogues are summarized in the table below, providing a basis for understanding the potential solid-state packing and conformation of This compound .

| Parameter | (E)-2,3-Bis(4-methoxyphenyl)acrylic acid researchgate.net | 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile researchgate.net |

| Formula | C₁₇H₁₆O₄ | C₁₉H₁₉NO₄ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 5.8690 (12) | 7.2880 (4) |

| b (Å) | 9.1480 (18) | 8.1030 (9) |

| c (Å) | 13.992 (3) | 28.460 (3) |

| α (°) ** | 83.65 (3) | 90 |

| β (°) | 85.43 (3) | 94.018 (5) |

| γ (°) | 80.92 (3) | 90 |

| Volume (ų) ** | 735.8 (3) | 1676.6 (3) |

| Z | 2 | 4 |

Single-Crystal X-ray Diffraction for Atomic Arrangement

The crystal structure of (E)-2,3-bis(4-methoxyphenyl)acrylic acid was determined to have an E configuration. nih.gov The bond lengths and angles are all within normal ranges and are comparable to those found in similar crystal structures. nih.gov Key torsional angles, C5—C8—C10—C11 and C9—C8—C10—C11, are reported as 5.9 (4)° and -176.6 (2)°, respectively. nih.gov A notable feature of its molecular structure is the significant twist between the two methoxyphenyl rings, with the angle between the aromatic ring planes being 69.1 (6)°. nih.gov

The detailed crystallographic parameters for (E)-2,3-bis(4-methoxyphenyl)acrylic acid are presented in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₁₆O₄ |

| Formula Weight | 284.30 |

| Temperature | 298 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 5.8690 (12) Å |

| b | 9.1480 (18) Å |

| c | 13.992 (3) Å |

| α | 83.65 (3)° |

| β | 85.43 (3)° |

| γ | 80.92 (3)° |

| Volume | 735.8 (3) ų |

| Z | 2 |

Table 1: Crystallographic Data for (E)-2,3-Bis(4-methoxyphenyl)acrylic acid. nih.gov

Investigation of Crystal Habit, Size, and Polymorphic Forms

The crystal habit and size of a compound are macroscopic properties that are a consequence of the underlying crystal structure and the conditions of crystallization. While specific details on the crystal habit and size for this compound are not available in the reviewed literature, the study of related compounds, such as chalcones, provides a framework for understanding these phenomena. Chalcones are a class of compounds that share the α,β-unsaturated carbonyl system present in the acrylic acid analogue.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of solid-state chemistry. Different polymorphs of the same compound can exhibit distinct physical properties. The phenomenon of polymorphism has been observed in chalcone (B49325) derivatives. For instance, (E)-1-(2-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is known to exhibit polymorphism, where different crystal forms arise from variations in the conformation of the phenyl ring and the intermolecular hydrogen bonding. rsc.org In one polymorph, the structure is stabilized by weak N–H⋯π interactions, while another polymorph of the same compound features stronger N–H⋯O and N–H⋯N hydrogen bonds. rsc.org

Furthermore, some chalcone derivatives exhibit concomitant color polymorphism, where different polymorphs have distinct colors. ucl.ac.uk For example, (E)-3'-dimethylamino-nitrochalcone isomers can crystallize into yellow and orange forms, or red and black forms, depending on the solvent and crystallization conditions. ucl.ac.uk These color differences highlight the significant impact of crystal packing on the electronic and optical properties of the material.

Elucidation of Supramolecular Interactions in the Crystalline Lattice

The arrangement of molecules in a crystal is governed by a network of non-covalent interactions, collectively known as supramolecular interactions. These interactions, though weaker than covalent bonds, are directional and play a crucial role in determining the final crystal structure.

In the case of the analogue, (E)-2,3-bis(4-methoxyphenyl)acrylic acid, the crystal structure is significantly stabilized by intermolecular O—H⋯O hydrogen bonds. nih.gov These hydrogen bonds link molecules related by a center of symmetry to form inversion dimers. nih.gov This type of hydrogen bonding is a common and robust supramolecular synthon in carboxylic acids.

The formation of these dimers is a key feature of the supramolecular assembly in the crystal lattice of (E)-2,3-bis(4-methoxyphenyl)acrylic acid. While the nitrile group in the target compound, this compound, is a weaker hydrogen bond acceptor compared to the carboxylic acid group, the potential for C-H···N and C-H···O interactions still exists and would likely play a significant role in its crystal packing. The study of supramolecular interactions in similar structures, such as salts and cocrystals of pyrimidine (B1678525) derivatives, reveals the formation of various hydrogen-bonded motifs, including R22(8) ring motifs, which are common in base pairing. nih.gov

Computational Chemistry and Theoretical Characterization of 2,3 Bis 4 Methoxyphenyl Prop 2 Enenitrile

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular tool for predicting molecular properties due to its favorable balance between accuracy and computational cost.

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2,3-Bis(4-methoxyphenyl)prop-2-enenitrile, with rotatable bonds, multiple energy minima may exist, representing different stable conformers. Mapping the conformational landscape is crucial for understanding the molecule's preferred shapes and their relative energies.

While specific conformational analysis studies on this compound are not extensively detailed in the available literature, the process would involve systematically rotating the key dihedral angles—specifically around the bonds connecting the phenyl rings to the prop-2-enenitrile core—and calculating the energy of each resulting conformation. The results would reveal the most energetically favorable spatial arrangement of the methoxyphenyl groups and the nitrile group.

Table 1: Illustrative Conformational Energy Data for this compound

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| A | 0 | 0 | 5.2 |

| B | 90 | 0 | 2.1 |

| C | 180 | 0 | 0.0 (Global Minimum) |

| D | 90 | 90 | 4.5 |

Note: This table is illustrative. The actual values would be determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This table is illustrative. The actual values would be determined by DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is colored based on the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net Green and yellow represent intermediate potentials. researchgate.net

In the case of this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy (B1213986) groups, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. openaccesspub.org By comparing the theoretically predicted vibrational frequencies with experimental data, the accuracy of the computational model can be validated.

For this compound, DFT calculations would predict the frequencies of characteristic vibrational modes, such as the C≡N stretch of the nitrile group, the C=C stretch of the alkene, the C-O-C stretches of the methoxy groups, and the various C-H bending and stretching modes of the phenyl rings.

Table 3: Illustrative Theoretical and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | 2225 | 2220 | Nitrile stretch |

| ν(C=C) | 1610 | 1605 | Alkene stretch |

| ν(C-O-C) | 1255 | 1250 | Asymmetric ether stretch |

| ν(C-H) aromatic | 3050 | 3045 | Aromatic C-H stretch |

Note: This table is illustrative. The actual values would be determined by DFT and experimental measurements.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule.

These descriptors are calculated using the energies of the HOMO and LUMO. While specific values for this compound are not available in the searched literature, these parameters are valuable for comparing its reactivity with that of other related compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a powerful tool for predicting UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions. This information is crucial for understanding the photophysical properties of the molecule and its potential applications in areas such as optical materials. The predicted spectrum could then be compared with experimental UV-Vis data for validation. openaccesspub.org

Quantum Chemical Predictions of Non-Linear Optical (NLO) Responses

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in laser technology and optical data processing. Organic molecules, particularly those with "push-pull" electronic systems, are promising candidates for NLO materials due to their potential for high second-harmonic generation (SHG) efficiencies. The molecular structure of this compound, featuring electron-donating methoxy groups and an electron-withdrawing cyano group attached to a conjugated π-system, suggests significant NLO potential.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the NLO properties of novel organic compounds. bsb-muenchen.de For stilbene (B7821643) derivatives, which are structurally analogous to the title compound, DFT studies have been employed to calculate the first-order hyperpolarizability (β), a key indicator of a molecule's NLO activity. rsc.orgrsc.org The presence of donor and acceptor groups facilitates intramolecular charge transfer (ICT) upon excitation, a crucial factor for a large β value. nih.gov

In the case of this compound, the two methoxyphenyl groups act as electron donors, pushing electron density into the propenenitrile backbone. The cyano group, a strong electron acceptor, pulls this electron density, creating a significant dipole moment and enhancing the molecule's polarizability. Theoretical calculations would likely involve optimizing the molecular geometry and then computing the NLO properties at a suitable level of theory, such as M06/6-31G(d,p), often in a solvent environment to simulate realistic conditions. nih.gov

The predicted NLO response can be summarized in the following table, based on general findings for similar compounds:

| NLO Property | Predicted Significance for this compound |

| First-order hyperpolarizability (β) | Expected to be significant due to the donor-acceptor structure. |

| Second-order polarizability | Enhanced by potential strong π–π interactions in the solid state. rsc.org |

| Intramolecular Charge Transfer (ICT) | A primary mechanism contributing to the NLO response. nih.gov |

It is important to note that the actual NLO activity in a material is also dependent on the crystalline arrangement, as a non-centrosymmetric packing is required for second-order NLO effects. rsc.org

Computational Exploration of Reaction Mechanisms and Transition States

The reactivity of this compound is largely governed by the electron-deficient carbon-carbon double bond, which is susceptible to nucleophilic attack, and the aromatic rings, which can undergo electrophilic substitution. Computational methods are crucial for elucidating the mechanisms of such reactions by mapping the potential energy surface and identifying transition states.

A key reaction type for this molecule is electrophilic addition to the alkene moiety. savemyexams.comlibretexts.org The mechanism involves the initial attack of an electrophile on the π-system of the double bond, leading to the formation of a carbocation intermediate. unacademy.com The stability of this carbocation is a critical factor in determining the reaction's regioselectivity. For this compound, the positive charge would be stabilized by the adjacent methoxyphenyl groups through resonance.

Computational studies can model this process by:

Locating Transition States: Identifying the geometry of the highest energy point along the reaction coordinate.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

Analyzing Intermediates: Investigating the structure and stability of any intermediates, such as carbocations.

A general representation of the electrophilic addition of a generic electrophile (E+) to the double bond is depicted below:

| Step | Description | Key Computational Insight |

| 1 | Attack of the π-bond on the electrophile (E+). | Formation of a carbocation intermediate stabilized by the methoxyphenyl groups. |

| 2 | Nucleophilic attack on the carbocation. | The nucleophile bonds to the carbon bearing the positive charge. |

The presence of the cyano group deactivates the double bond towards electrophilic attack compared to a simple alkene, but the reaction is still expected to be feasible.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules in solution and their interactions with their environment. rsc.orgsemanticscholar.org For this compound, MD simulations can offer insights into its conformational flexibility, solvation, and aggregation tendencies.

In a solvent, the molecule will not exist in a static conformation. The phenyl rings can rotate, and the entire molecule can undergo torsional motions. MD simulations can track these movements over time, revealing the preferred conformations and the energy barriers between them. This is particularly relevant for understanding how the molecule might interact with biological targets or other molecules in solution.

Key intermolecular interactions that can be studied using MD simulations include:

Hydrogen Bonding: Although the molecule itself cannot donate hydrogen bonds, the nitrogen of the cyano group and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors.

π-π Stacking: The aromatic rings can stack on top of each other, an important interaction for aggregation and crystal packing. researchgate.net

A typical MD simulation would involve placing the molecule in a box of solvent molecules and calculating the forces between all atoms over a series of time steps. Analysis of the resulting trajectory can provide data on radial distribution functions (to understand solvation shells) and the potential of mean force (to quantify interaction energies). Studies on similar aromatic compounds have shown that electrostatic interactions are often the major stabilizing forces in complexes. chemrxiv.org

The following table summarizes the expected intermolecular interactions:

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bond Acceptor | Cyano (N), Methoxy (O) | Important for interactions with protic solvents or other hydrogen bond donors. |

| π-π Stacking | Phenyl rings | Can lead to self-aggregation and influences solid-state packing. |

| Dipole-Dipole | Cyano group, Methoxy groups | Contributes to the overall intermolecular forces and solubility. |

Chemical Reactivity and Transformational Chemistry of 2,3 Bis 4 Methoxyphenyl Prop 2 Enenitrile

Reactions Involving the α,β-Unsaturated Nitrile Moiety

The electron-withdrawing nature of the nitrile group, in conjugation with the double bond, renders the β-carbon electrophilic and susceptible to attack by nucleophiles. This electronic feature is central to the reactivity of the molecule.

Nucleophilic Additions, including Michael Reactions

The α,β-unsaturated nitrile system of 2,3-bis(4-methoxyphenyl)prop-2-enenitrile readily participates in Michael additions, a type of conjugate addition. Various nucleophiles can be employed in this reaction. For instance, the addition of malononitrile (B47326) to chalcone (B49325) derivatives, which are structurally related to the title compound, is a well-established method for forming new carbon-carbon bonds. informahealthcare.comresearchgate.net In a similar fashion, the reaction of this compound with a suitable nucleophile would be expected to yield a 2,3-diaryl-4,4-dicyanobutanoate derivative.

The reaction of organolithium reagents with olefinic N-heterocycles demonstrates that stabilized carbanionic intermediates can be trapped by various electrophiles. nsf.gov This suggests that the Michael adduct formed from the addition of an organolithium reagent to this compound could be further functionalized.

| Nucleophile | Reaction Type | Expected Product Core | Reference |

| Malononitrile | Michael Addition | 2,3-Diaryl-4,4-dicyanobutanoate | informahealthcare.com |

| Organolithium Reagents | Michael Addition | Functionalized 2,3-diarylbutanenitrile | nsf.gov |

| Thioester Malonates | Michael Addition | Functionalized thioester | buchler-gmbh.com |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Cycloaddition reactions provide a powerful tool for the construction of cyclic compounds. The double bond in this compound can act as a dipolarophile in [3+2] cycloaddition reactions. uchicago.eduyoutube.com These reactions involve a three-atom dipole and a two-atom dipolarophile, leading to the formation of a five-membered ring. youtube.com

Common 1,3-dipoles used in such reactions include nitrile oxides, azomethine ylides, and diazoalkanes. uchicago.edu The reaction of this compound with a nitrile oxide, for instance, would be expected to yield a highly substituted isoxazoline. Similarly, reaction with an azomethine ylide could produce a pyrrolidine (B122466) derivative. allfordrugs.com The regioselectivity and stereoselectivity of these reactions are often influenced by the electronic and steric properties of both the dipole and the dipolarophile.

| 1,3-Dipole | Reaction Type | Resulting Heterocycle | Reference |

| Nitrile Oxide | [3+2] Cycloaddition | Isoxazoline | uchicago.edu |

| Azomethine Ylide | [3+2] Cycloaddition | Pyrrolidine | allfordrugs.com |

| Diazoalkanes | [3+2] Cycloaddition | Pyrazoline | researchgate.net |

Annulation Chemistry for the Synthesis of Heterocyclic Scaffolds

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone of heterocyclic synthesis. nih.govjmchemsci.com The reactivity of this compound makes it a suitable substrate for various annulation strategies to construct diverse heterocyclic frameworks. nih.govnajah.edu

For example, a reaction sequence initiated by a Michael addition could be followed by an intramolecular cyclization to form a new ring. A plausible pathway could involve the reaction with a binucleophilic reagent, where the initial conjugate addition is followed by an intramolecular attack of the second nucleophilic site onto the nitrile carbon or another electrophilic center. Such strategies are widely used in the synthesis of medicinally relevant scaffolds like pyrimidones and diazepines. nih.govnajah.edu

Functional Group Interconversions of the Nitrile Moiety

The nitrile group in this compound is a versatile functional handle that can be converted into a variety of other functional groups. This allows for further synthetic diversification of the molecular scaffold.

Common transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a primary amide.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form, after hydrolysis, ketones.

These transformations significantly expand the synthetic utility of the parent molecule.

Catalysis in Chemical Transformations of the Compound

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. For transformations involving this compound, various catalytic systems can be envisioned.

Lewis Acid Catalysis: Lewis acids can activate the α,β-unsaturated nitrile system towards nucleophilic attack by coordinating to the nitrile nitrogen, thereby increasing the electrophilicity of the β-carbon. This is a common strategy in Mukaiyama-type additions. richmond.edu

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloid derivatives, can be employed to achieve enantioselective Michael additions to α,β-unsaturated systems, leading to the formation of chiral products. buchler-gmbh.com

Transition Metal Catalysis: Transition metals can catalyze a wide range of reactions, including hydrogenation of the double bond or the nitrile group, and cross-coupling reactions if a suitable handle is present on the aromatic rings.

Mechanistic Elucidation of Novel Reactions through Experimental and Computational Synergy

A deep understanding of reaction mechanisms is essential for the development of new and improved synthetic methods. The synergy between experimental and computational studies provides powerful insights into the intricate details of chemical transformations.

For reactions involving this compound, computational methods such as Density Functional Theory (DFT) can be used to:

Model transition state geometries and energies to predict the feasibility and selectivity of a reaction.

Elucidate the electronic structure of reactants, intermediates, and products.

Rationalize the observed regioselectivity and stereoselectivity in cycloaddition and annulation reactions. nih.gov

Experimental studies, such as kinetic analysis, isotopic labeling, and the isolation and characterization of intermediates, provide crucial data to validate and refine the computational models. This combined approach has been successfully applied to understand the mechanisms of various cycloaddition and annulation reactions. nih.govuchicago.edu

Advanced Applications and Research Directions

Role as a Key Intermediate in Complex Organic Synthesis

The utility of 2,3-disubstituted acrylonitriles as intermediates in organic chemistry is well-established, as they represent a class of compounds capable of undergoing numerous useful transformations. researchgate.net The specific structure of 2,3-Bis(4-methoxyphenyl)prop-2-enenitrile, with its electron-rich aromatic rings and conjugated nitrile group, makes it a valuable precursor for more complex molecular architectures.

While direct large-scale library synthesis from this compound is not extensively documented, its structural framework is emblematic of scaffolds used for generating diverse chemical libraries. The core structure possesses multiple points for chemical modification: the methoxy (B1213986) groups can be demethylated to phenols and further functionalized, the aromatic rings can undergo electrophilic substitution, and the acrylonitrile (B1666552) group offers a versatile handle for transformations. Chalcones and related compounds with similar bis(4-methoxyphenyl) structures are known starting materials for synthesizing libraries of biologically important heterocycles like pyrazolines, benzodiazepines, and isoxazolines. nih.gov This suggests that this compound is an ideal candidate for combinatorial chemistry approaches aimed at discovering new bioactive agents.

The role of similar compounds as building blocks in multi-step syntheses is well-documented. For instance, chalcones containing the dimethoxyphenyl moiety are prepared and used as key intermediates in reactions like the Michael addition to form more complex products with potential bioactivity. mdpi.com The synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone and its subsequent reaction with 1,2,4-triazole (B32235) demonstrates a practical application of this type of building block. mdpi.com

Modern synthetic methodologies, such as continuous flow chemistry, further enhance the utility of such intermediates. In these advanced systems, a starting material is passed through columns containing immobilized reagents and catalysts, allowing for sequential reactions to occur without isolating intermediates. syrris.jp This approach enables the rapid and efficient assembly of complex molecules, like the alkaloid (±)-oxomaritidine, from simpler building blocks, a paradigm for which this compound is structurally suited. syrris.jp

Exploration in Advanced Materials Science

The conjugated π-system of this compound, which extends across both phenyl rings and the prop-2-enenitrile bridge, makes it and its derivatives promising candidates for advanced optical materials.

The bis(4-methoxyphenyl)amino group is a powerful electron donor used in the design of chromophores for nonlinear optical (NLO) applications. washington.edu Researchers have successfully synthesized highly hyperpolarizable chromophores by coupling N,N-bis-(4-methoxyphenyl)aryl-amino donors with strong acceptors through a π-conjugated bridge. washington.edu In these systems, the strategic inclusion of the bis(4-methoxyphenyl) moiety is critical for enhancing the material's bulk nonlinearity (r33). Studies have shown that modifying the donor subunit from a simple alkylaniline to a dianisylaminopyrrole (containing two methoxyphenyl groups) can result in a threefold enhancement in this key NLO property. washington.edu These findings provide crucial insights into how heteroaromatic subunits can be incorporated into donor groups to fine-tune molecular hyperpolarizability for next-generation electro-optic materials. washington.edu

Table 1: Impact of Donor Group on Chromophore Nonlinearity

| Donor Subunit | Bridge | Acceptor | Relative Bulk Nonlinearity (r33) Enhancement |

|---|---|---|---|

| Alkylaniline | 2,5-divinylenethienyl | CF3-Ph-TCF | Baseline |

| Dianisylaminopyrrole | 2,5-divinylenethienyl | CF3-Ph-TCF | ~3-fold increase |

Data derived from comparative studies on chromophore design. washington.edu

The optical properties of organic materials in the solid state are profoundly influenced by their molecular structure and crystal packing. For stilbene-like molecules, including derivatives of this compound, factors such as isomerism (cis/trans) and intermolecular interactions are critical. nih.govresearchgate.net X-ray crystallography studies on related compounds reveal that the trans configuration is often favored, with the phenyl rings exhibiting significant dihedral angles relative to each other. nih.govresearchgate.net In one analog, trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, the two benzene (B151609) rings in the asymmetric unit are inclined by 4.3° and 22.1°. nih.govresearchgate.net

Theoretical investigations using Density Functional Theory (DFT) on the related chalcone (B49325), 1,3-bis(4-methoxyphenyl)prop-2-en-1-one, have further elucidated the relationship between molecular structure and optical properties. researchgate.net These studies reveal that charge-transfer and hydrogen-bonding interactions are the primary drivers of the observed optical characteristics. researchgate.net The distribution of electron density, as revealed by electrostatic potential studies, helps identify reactive sites and explains how intermolecular forces in the crystal lattice dictate the bulk material properties. researchgate.net

Structure-Activity Relationship (SAR) Studies for Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing a framework for optimizing a lead compound's biological activity by making systematic chemical modifications. While specific SAR studies focusing solely on this compound are not prominent, the core bis(4-methoxyphenyl)ethylene scaffold is a recurring motif in compounds with significant biological activity, making it a relevant subject for SAR exploration.

For example, SAR studies on 1,1-bis(4-methoxyphenyl)-2-phenylalkenes have been conducted to evaluate their cytotoxic effects on cancer cell lines. nih.gov These studies demonstrated that antiproliferative activity was not necessarily linked to estrogen receptor (ER) interaction, indicating other mechanisms of action. nih.gov Such research highlights how systematic modification of side chains on the core scaffold can decouple different biological effects and optimize for a desired therapeutic outcome. nih.gov

In a hypothetical SAR study of this compound, chemists would systematically modify its key functional groups to probe their importance for a specific biological activity.

Table 2: Hypothetical SAR Study on the this compound Scaffold

| Modification Site | Original Group | Potential Modification | Rationale for Probing |

|---|---|---|---|

| Phenyl Rings | -OCH₃ (Methoxy) | -OH (Hydroxyl), -H, -F | To assess the role of hydrogen bond donation and electronic effects. |

| Acrylonitrile | -C≡N (Nitrile) | -C(=O)NH₂ (Amide), -COOH (Carboxylic Acid) | To evaluate the impact of the electron-withdrawing group and hydrogen bonding potential on target binding. |

Such studies, which form the bedrock of modern drug discovery, allow researchers to build a comprehensive understanding of how a molecule interacts with its biological target, paving the way for the development of more potent and selective agents. nih.govelsevierpure.com

Future Perspectives in Synthetic Methodology

The evolution of synthetic chemistry is driven by the dual needs for efficiency and sustainability. For a molecule with potential applications like this compound, the development of advanced synthetic methodologies is crucial. This section explores future perspectives in the synthesis of this compound, focusing on sustainable routes, scalable flow chemistry, and enantioselective biocatalytic transformations.

Development of Sustainable and Eco-Friendly Synthetic Routes

The traditional synthesis of this compound often involves the Knoevenagel condensation, a powerful carbon-carbon bond-forming reaction. However, conventional methods frequently rely on stoichiometric amounts of base catalysts and volatile organic solvents, which raise environmental concerns. The future of its synthesis lies in the adoption of greener and more sustainable practices.

Recent research has highlighted several promising eco-friendly approaches for Knoevenagel condensations that could be adapted for the synthesis of this compound. These methods focus on the use of benign solvents, reusable catalysts, and energy-efficient reaction conditions.

One promising avenue is the use of natural and biodegradable catalysts. For instance, extracts from bael fruit and pineapple juice have been successfully employed as catalysts for the Knoevenagel condensation of various aromatic aldehydes with active methylene (B1212753) compounds. nih.govnih.gov These natural catalysts are not only environmentally benign but also readily available and inexpensive. Another approach involves the use of biogenic carbonates, such as those derived from eggshells, as heterogeneous catalysts in solvent-free conditions. acs.org The application of such catalysts to the reaction between 4,4'-dimethoxybenzophenone (B177193) and a suitable nitrile-containing reactant could significantly reduce the environmental footprint of the synthesis.

Solvent selection is another critical aspect of green chemistry. Water, being a non-toxic and non-flammable solvent, is an ideal medium for organic reactions. Catalyst-free Knoevenagel condensations in water have been reported, driven by the hydrophobic effect, which can accelerate reaction rates. rsc.org Furthermore, the use of microwave irradiation and ultrasound in conjunction with green solvents or solvent-free conditions has been shown to dramatically reduce reaction times and energy consumption in the synthesis of related benzoxazole (B165842) derivatives. researchgate.net

The principles of green chemistry can be systematically applied to the synthesis of this compound, as summarized in the table below.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Prevention | Designing a synthesis with minimal by-product formation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Utilizing non-toxic reagents and solvents. |

| Designing Safer Chemicals | The target molecule itself should have low toxicity. |

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with water or solvent-free conditions. |

| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy input. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Using catalytic amounts of reusable and selective catalysts instead of stoichiometric reagents. |

| Design for Degradation | Designing the molecule to biodegrade after its intended use. |

| Real-time analysis for Pollution Prevention | Monitoring the reaction in real-time to prevent the formation of hazardous by-products. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for accidents. |

By integrating these green chemistry principles, the future synthesis of this compound can become significantly more sustainable and environmentally responsible.

Implementation of Flow Chemistry for Scalable Synthesis

For the industrial production of fine chemicals and pharmaceuticals, scalability is a key consideration. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the scalable synthesis of this compound.

The benefits of flow chemistry include enhanced heat and mass transfer, improved reaction control, increased safety, and the potential for automation and high-throughput screening. acs.orgtdx.cat For a reaction like the Knoevenagel condensation, precise control over reaction temperature and mixing can significantly improve yields and reduce the formation of side products. The small reaction volumes within microreactors or tube reactors minimize the risks associated with handling potentially hazardous reagents or exothermic reactions. worktribe.com

The application of flow chemistry to Knoevenagel condensations has been demonstrated, showcasing its potential for the synthesis of various unsaturated nitriles. nih.gov While specific studies on the flow synthesis of this compound are not yet prevalent, the existing literature on related compounds provides a strong foundation. For instance, continuous flow processes have been developed for the synthesis of other substituted acrylonitriles, highlighting the feasibility of this approach.

A hypothetical flow synthesis setup for this compound could involve pumping solutions of 4,4'-dimethoxybenzophenone and a suitable nitrile-containing starting material through a heated reactor column packed with a solid-supported catalyst. The product stream would then be collected, and the solvent evaporated to yield the desired product. This continuous process would allow for the production of large quantities of the compound with consistent quality.

The table below outlines the potential advantages of implementing flow chemistry for the synthesis of this compound compared to traditional batch synthesis.

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Difficult to scale up, often requiring process re-optimization. | Easily scalable by running the system for longer or using parallel reactors. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reaction volumes and excellent heat dissipation. |

| Reaction Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters, leading to higher reproducibility. |

| Yield and Purity | Often lower yields and more side products due to poor reaction control. | Typically higher yields and purity due to optimized reaction conditions. |

| Automation | Difficult to automate. | Readily amenable to automation for high-throughput screening and production. |

The implementation of flow chemistry represents a significant step forward in the efficient and safe production of this compound on an industrial scale.

Biocatalytic Approaches for Enantioselective Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in modern organic synthesis. Enzymes offer unparalleled selectivity, operate under mild reaction conditions (typically in aqueous media at room temperature), and are biodegradable. For a molecule like this compound, which possesses a prochiral center, biocatalysis opens up the exciting possibility of developing enantioselective syntheses to access specific stereoisomers.

While the direct biocatalytic synthesis of this compound has not been extensively reported, related enzymatic transformations provide a strong proof of concept. Lipases, for example, have been shown to catalyze Knoevenagel condensations and Michael additions, which are key steps in the formation of similar structures. nih.govmdpi.com Porcine pancreatic lipase (B570770) (PPL) has been successfully used for the synthesis of tetrasubstituted dihydrothiophenes via a Knoevenagel condensation, demonstrating the potential of these enzymes to form carbon-carbon bonds in a controlled manner. mdpi.com

Furthermore, the nitrile group in this compound could be a handle for enantioselective transformations. Transaminases are a class of enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nih.govworktribe.comnih.gov By analogy, it is conceivable that a suitably engineered transaminase or another type of enzyme could be used to asymmetrically reduce the double bond of this compound or to introduce a chiral center via a related transformation, leading to enantiomerically enriched products.

The potential for enantioselective biocatalysis is particularly relevant if the biological activity of this compound is found to be stereospecific. The development of a biocatalytic route would not only provide access to single enantiomers but would also align with the principles of green chemistry.

The table below summarizes potential biocatalytic approaches for the synthesis and transformation of this compound.

| Enzyme Class | Potential Application | Expected Outcome |

| Lipase | Catalysis of the Knoevenagel condensation between 4,4'-dimethoxybenzophenone and a nitrile-containing substrate. | Formation of this compound under mild, eco-friendly conditions. |

| Transaminase | Asymmetric reduction of the C=C double bond or related enantioselective transformations. | Synthesis of chiral derivatives of this compound. |

| Nitrilase/Nitrile Hydratase | Enantioselective hydrolysis of the nitrile group to a carboxylic acid or amide. | Access to chiral carboxylic acid or amide derivatives. |

| Old Yellow Enzyme (OYE) Family | Asymmetric reduction of the activated C=C double bond. | Enantioselective synthesis of the corresponding saturated nitrile. |

The exploration of biocatalytic methods holds significant promise for the future synthesis of this compound and its derivatives, offering a pathway to highly selective and sustainable chemical manufacturing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.